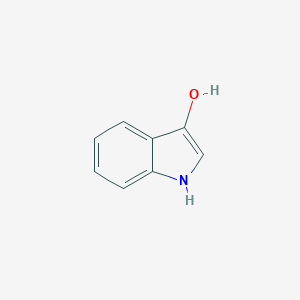

1H-Indol-3-ol

Description

1H-Indol-3-ol is a natural product found in Isatis tinctoria and Haliclona oculata with data available.

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKPVGOLPKLUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861998 | |

| Record name | 1H-Indol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indoxyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-93-3, 69594-78-1 | |

| Record name | Indoxyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoxyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069594781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Indoxyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Tautomerism of 1H-Indol-3-ol and Indoxyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium between 1H-indol-3-ol and its keto form, indoxyl. The dynamic relationship between these two isomers is crucial in various chemical and biological contexts, influencing reactivity, stability, and interaction with biological targets. This document summarizes the available quantitative data, details the experimental protocols for characterization, and visualizes the fundamental tautomeric relationship.

Introduction

Tautomerism, the chemical equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications in medicinal chemistry and drug development. The tautomeric state of a molecule can profoundly affect its physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic profiles.

This guide focuses on the keto-enol tautomerism exhibited by the indoxyl scaffold. Indoxyl, the keto tautomer, and this compound, the enol tautomer, coexist in a dynamic equilibrium. Understanding the factors that influence this equilibrium is paramount for researchers working with indole-containing compounds, a prevalent motif in numerous biologically active molecules. It is established that the keto form, indoxyl, is the predominant and more stable tautomer in most conditions[1].

The Tautomeric Equilibrium

The tautomerization of indoxyl to this compound involves the migration of a proton from the C2 carbon to the oxygen atom of the carbonyl group, accompanied by a rearrangement of double bonds.

The position of this equilibrium is influenced by various factors, including the solvent, temperature, and pH. The pKa of indoxyl has been reported to be 10.46, indicating its acidic nature[1].

Quantitative Analysis of Tautomerism

A thorough literature review did not yield specific quantitative data for the equilibrium constant (Keq) or tautomeric ratios of the this compound and indoxyl system in various solvents. However, the principles of quantitative analysis using spectroscopic methods are well-established and can be applied to this system.

Spectroscopic Data (Predicted)

| Tautomer | Spectroscopic Method | Predicted Key Signals |

| Indoxyl (Keto) | ¹H NMR | Signal for the two protons at C2 (approx. 3.5-4.5 ppm) |

| ¹³C NMR | Signal for the carbonyl carbon (C3) (approx. 190-200 ppm) | |

| UV-Vis | Absorption maximum corresponding to the conjugated system | |

| This compound (Enol) | ¹H NMR | Signal for the vinyl proton at C2 (approx. 5.5-6.5 ppm) and the hydroxyl proton (variable) |

| ¹³C NMR | Signal for the enolic carbon (C3) bearing the hydroxyl group (approx. 140-150 ppm) | |

| UV-Vis | Shift in absorption maximum compared to the keto form due to altered conjugation |

Experimental Protocols

Detailed experimental protocols for the quantitative analysis of the tautomeric equilibrium of indoxyl are not explicitly available in the reviewed literature. However, based on established methodologies for studying tautomerism, the following protocols can be proposed.

Synthesis of this compound

A key challenge in the experimental study of this tautomerism is the isolation of the less stable enol form. Synthetic strategies aimed at trapping the enol form, for example, through derivatization of the hydroxyl group, would be necessary to obtain a pure sample for spectroscopic characterization. A potential synthetic route could involve the reduction of isatin under specific conditions that favor the formation and stabilization of the enol tautomer.

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.

Methodology:

-

Sample Preparation: Prepare solutions of indoxyl at a known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to investigate the solvent effect on the equilibrium.

-

NMR Acquisition: Acquire quantitative ¹H NMR spectra. Key parameters include:

-

A calibrated 90° pulse.

-

A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration.

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic signals for both the keto (indoxyl) and enol (this compound) tautomers.

-

Integrate the area of a well-resolved signal for each tautomer. For instance, integrate the signal corresponding to the C2 protons of the keto form and the C2 proton of the enol form.

-

Calculate the molar ratio of the two tautomers from the integral values.

-

The equilibrium constant (Keq) can be calculated using the formula: Keq = [Enol] / [Keto]

-

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy can be used to study the tautomeric equilibrium by observing the absorption spectra in different solvents.

Methodology:

-

Sample Preparation: Prepare dilute solutions of indoxyl in a range of solvents with varying polarities.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

Data Analysis:

-

Deconvolute the overlapping spectra of the two tautomers, if possible, to determine the contribution of each form.

-

Analyze the solvatochromic shifts (changes in the absorption maximum with solvent polarity) to infer the relative polarity of the tautomers and how the solvent stabilizes each form.

-

Logical Relationships in Tautomer Analysis

The investigation of tautomerism involves a logical progression from qualitative identification to quantitative analysis, often supplemented by computational studies.

Conclusion

The tautomeric equilibrium between this compound and indoxyl is a critical aspect of the chemistry of this important heterocyclic system. While the keto form is generally favored, the presence and accessibility of the enol form can have significant implications for the reactivity and biological activity of indoxyl derivatives. This guide has outlined the fundamental principles of this tautomerism and provided a framework for its quantitative investigation. Further experimental work is required to determine the precise equilibrium constants and spectroscopic properties of these tautomers in various environments, which will be invaluable for the rational design of new drugs and chemical probes based on the indole scaffold.

References

Spectroscopic Analysis of 1H-Indol-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1H-Indol-3-ol (also known as indoxyl), a key heterocyclic compound relevant in various fields, including organic synthesis and drug development. This document details the expected spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside detailed experimental protocols.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR (Proton NMR) Data for this compound

Solvent: D₂O

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | ~8.10 | br s | - |

| H-2 | ~6.85 | s | - |

| H-4 | 7.51 | d | ~7.8 |

| H-5 | 7.16 | t | ~7.5 |

| H-6 | 7.27 | t | ~7.6 |

| H-7 | 7.30 | d | ~8.0 |

Table 2: ¹³C NMR (Carbon NMR) Data for this compound

Solvent: D₂O (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~123.5 |

| C-3 | ~135.0 |

| C-3a | ~128.0 |

| C-4 | ~121.0 |

| C-5 | ~122.5 |

| C-6 | ~120.0 |

| C-7 | ~112.0 |

| C-7a | ~137.0 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3300 | O-H stretch | Hydroxyl |

| ~3350 | N-H stretch | Amine |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1620-1580 | C=C stretch | Aromatic ring |

| ~1470-1450 | C=C stretch | Aromatic ring |

| ~1250-1200 | C-O stretch | Phenolic hydroxyl |

| ~750-730 | C-H bend (out-of-plane) | ortho-disubstituted benzene |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima for this compound

Solvent: Methanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| ~220 | ~25,000 |

| ~275 | ~6,000 |

| ~290 (shoulder) | ~5,000 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the probe to the specific solvent and sample.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a standard pulse sequence for proton NMR (e.g., 'zg30').

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically sufficient.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID).

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., D₂O at δ 4.79 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.

-

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Dissolve 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent.

-

Instrument Setup:

-

Use a spectrometer with a carbon-observe probe.

-

Tune and shim the probe.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for each carbon, which simplifies the spectrum.

-

A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Acquisition: Acquire the FID.

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., DMSO-d₆ at δ 39.52 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

-

Instrument Setup:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Set the spectral range (e.g., 4000-400 cm⁻¹).

-

Select the number of scans to be averaged (e.g., 16 or 32) for a good signal-to-noise ratio.

-

-

Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., methanol or ethanol).

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Set the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Data Acquisition:

-

Record a baseline spectrum with the blank solution in both the sample and reference beams.

-

Replace the blank in the sample beam with the cuvette containing the this compound solution.

-

Acquire the UV-Vis absorption spectrum.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and, if the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

The Multifaceted Biological Activities of 1H-Indol-3-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indole-3-ol scaffold, a prominent heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have demonstrated considerable potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the current understanding of the biological activities of 1H-Indol-3-ol derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Anticancer Activity

A substantial body of research highlights the potent cytotoxic effects of this compound and related indole derivatives against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound and related indole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1H-indol-3-yl-N-phenylacetamide (F4, C-4 chloro) | MCF-7 (Breast) | 12.97 | [1] |

| 1H-indol-3-yl-N-phenylacetamide (F5, C-4 bromo) | MCF-7 (Breast) | 10.62 | [1] |

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | HCT116 (Colorectal) | 6.43 ± 0.72 | |

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | A549 (Lung) | 9.62 ± 1.14 | |

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | A375 (Melanoma) | 8.07 ± 1.36 | |

| 1H-indazole-3-amine derivative (6o) | K562 (Chronic Myeloid Leukemia) | 5.15 | [2] |

| Ursolic acid indole derivative (5f) | SMMC-7721 (Hepatocarcinoma) | 0.56 ± 0.08 | |

| Ursolic acid indole derivative (5f) | HepG2 (Hepatocarcinoma) | 0.91 ± 0.13 | |

| 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile (7f) | HCT116 (Colorectal) | 6.76 µg/mL | [3] |

| Indole–chalcone derivative (55) | A549 (Lung) | 0.0003 - 0.009 | [4] |

| Indole-aryl-amide derivative (2) | MCF7 (Breast) | 0.81 | [5] |

| Indole-aryl-amide derivative (2) | PC3 (Prostate) | 2.13 | [5] |

Signaling Pathways in Anticancer Activity

Indole derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression. Two of the most significant are the PI3K/Akt/mTOR/NF-κB and the VEGF signaling pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Indole compounds, including derivatives of this compound, can inhibit this pathway at various nodes, leading to decreased cancer cell viability. Furthermore, this pathway crosstalks with the NF-κB signaling pathway, a key player in inflammation and cancer. Inhibition of the PI3K/Akt/mTOR pathway can subsequently lead to the downregulation of NF-κB activity, further contributing to the anticancer effects.[1][6]

References

- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of Indole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole alkaloids represent one of the largest and most structurally diverse classes of plant and fungal secondary metabolites, with over 4,100 known compounds.[1] Their profound physiological activities have led to the development of numerous pharmaceuticals, including the anti-cancer agents vinblastine and vincristine, the anti-malarial quinine, and the antihypertensive drug reserpine.[2][3] This guide provides a comprehensive technical overview of the natural distribution of indole alkaloids and delves into the intricate details of their biosynthetic pathways. It is designed to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, metabolic engineering, and drug discovery, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key metabolic and experimental frameworks.

Natural Occurrence and Distribution

Indole alkaloids are widely distributed throughout the plant and fungal kingdoms. In plants, they are particularly abundant in the families Apocynaceae (e.g., Catharanthus roseus, Rauwolfia serpentina), Rubiaceae (e.g., Corynanthe yohimbe), and Loganiaceae (e.g., Strychnos species).[1][3][4] Fungi, notably species of Claviceps and Psilocybe, are also significant producers of distinct classes of indole alkaloids.[1]

The accumulation of specific indole alkaloids can vary significantly between species, plant parts, and even developmental stages. The following table summarizes the content of several important indole alkaloids in their natural sources.

| Alkaloid | Plant/Fungal Source | Plant Part/Culture Condition | Concentration/Yield | Reference(s) |

| Monoterpenoid Indole Alkaloids | ||||

| Ajmaline | Rauwolfia serpentina | Roots | 0.8% - 1.3% of dry weight | [5] |

| Ajmalicine | Rauwolfia serpentina | Roots | Quantitative data available via HPLC | [4][5] |

| Reserpine | Rauwolfia serpentina | Roots | 0.03% - 0.14% of dry weight | [5] |

| Vindoline | Catharanthus roseus | Leaves | Levels increase with plant age | [6] |

| Catharanthine | Catharanthus roseus | Leaves | Levels increase with plant age | [6] |

| Ergot Alkaloids | ||||

| Pyroclavine | Claviceps purpurea var. agropyri | White Rice Medium | 2220.5 ± 564.1 µg per 150g | [2][7] |

| Festuclavine | Claviceps purpurea var. agropyri | White Rice Medium | 2220.5 ± 564.1 µg per 150g | [2][7] |

| Agroclavine | Claviceps purpurea var. agropyri | White Rice Medium | 2220.5 ± 564.1 µg per 150g | [2][7] |

| Ergocornine | Claviceps purpurea MNG 00186 | Submerged Fermentation | 320 µg/mL | [8] |

| β-Ergocryptine | Claviceps purpurea MNG 00186 | Submerged Fermentation | 160 µg/mL | [8] |

Biosynthesis of Indole Alkaloids

The vast structural diversity of indole alkaloids originates from a common precursor, the amino acid L-tryptophan. Tryptophan itself is synthesized via the shikimate pathway. The biosynthetic routes to different classes of indole alkaloids diverge from tryptophan, often involving complex enzymatic reactions and rearrangements.

The Shikimate Pathway: Gateway to Tryptophan

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the precursor to the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[9][10] This pathway is essential for the biosynthesis of all indole alkaloids as it provides the foundational indole ring structure.

Major Biosynthetic Pathways of Indole Alkaloids

From tryptophan, the biosynthetic pathways diverge to form the various classes of indole alkaloids.

The biosynthesis of MIAs is a complex process that involves the convergence of the shikimate pathway (providing the indole moiety) and the mevalonate or non-mevalonate pathway (providing the terpene moiety). A key step is the condensation of tryptamine (derived from the decarboxylation of tryptophan) and secologanin (a monoterpenoid) to form strictosidine, the universal precursor for most MIAs.[2][11]

The biosynthesis of ergot alkaloids, produced primarily by fungi of the genus Claviceps, begins with the prenylation of L-tryptophan at the C4 position of the indole ring by dimethylallyl pyrophosphate (DMAPP).[4] This initial step is catalyzed by the enzyme dimethylallyl tryptophan synthase. A series of subsequent enzymatic reactions, including N-methylation, cyclizations, and oxidations, leads to the formation of the characteristic ergoline ring system.[4]

Key Enzymes and Their Kinetic Properties

The biosynthesis of indole alkaloids is catalyzed by a suite of specialized enzymes. Understanding the kinetic properties of these enzymes is crucial for metabolic engineering efforts aimed at enhancing the production of valuable alkaloids.

| Enzyme | Abbreviation | Reaction | Source Organism | Km (Substrate) | Vmax | Reference(s) |

| Tryptophan Decarboxylase | TDC | L-Tryptophan → Tryptamine + CO₂ | Camptotheca acuminata | L-Tryptophan: 10-500 µM (concentration range tested) | Not specified | [12][13] |

| Strictosidine Synthase | STR | Tryptamine + Secologanin → Strictosidine | Catharanthus roseus | Tryptamine: ~9 µM | 300-400 nkat/mg protein | [14] |

| Strictosidine Synthase | STR | Tryptamine + Secologanin → Strictosidine | Catharanthus roseus | Tryptamine: 0.83 mM, Secologanin: 0.46 mM | 5.85 nkat/mg | [5] |

| Dimethylallyl Tryptophan Synthase | DMATS | L-Tryptophan + DMAPP → 4-Dimethylallyl-L-tryptophan | Claviceps purpurea | DMAPP: 14 µM, L-Tryptophan: 40 µM (metal-free) | 215 nmol min⁻¹ mg⁻¹ (metal-free) | [15] |

| Dimethylallyl Tryptophan Synthase | DMATS | L-Tryptophan + DMAPP → 4-Dimethylallyl-L-tryptophan | Claviceps purpurea | DMAPP: 8.0 µM, L-Tryptophan: 17 µM (with CaCl₂) | 504 nmol min⁻¹ mg⁻¹ (with CaCl₂) | [15] |

| Dimethylallyl Tryptophan Synthase | DMATS | L-Tryptophan + DMAPP → 4-Dimethylallyl-L-tryptophan | Claviceps purpurea | DMAPP: 8.0 µM, L-Tryptophan: 12 µM (with MgCl₂) | 455 nmol min⁻¹ mg⁻¹ (with MgCl₂) | [15] |

Experimental Protocols

The elucidation of indole alkaloid biosynthetic pathways has been made possible through a variety of experimental techniques. This section provides detailed methodologies for some of the key experiments.

Enzyme Assay for Tryptophan Decarboxylase (TDC)

This protocol is adapted from studies on TDC from Camptotheca acuminata.[12][13]

Objective: To determine the kinetic parameters of TDC by measuring the formation of tryptamine from L-tryptophan.

Materials:

-

Purified recombinant TDC enzyme

-

L-tryptophan stock solutions (various concentrations: 10, 25, 50, 100, 250, and 500 µM)

-

Pyridoxal 5'-phosphate (PLP) stock solution (4 µM)

-

Phosphate buffered saline (PBS), pH 7.6 (50 mM NaH₂PO₄)

-

HPLC system with a DAD detector and a C18 column

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (for adjusting mobile phase pH)

-

Tryptamine standard solutions (for calibration curve)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

-

50 mM PBS, pH 7.6

-

4 µM PLP

-

0.16 µM purified CaTDC3 enzyme

-

Varying concentrations of L-tryptophan (10-500 µM)

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold methanol).

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis:

-

Column: Agilent ZORBAX SB C₁₈ analytic column (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Solvent A: Acetonitrile; Solvent B: Water with phosphoric acid (pH 2.3).

-

Gradient: 0 min, 5% A; 16 min, 50% A; 18 min, 95% A; 20 min, 95% A.

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD at 280 nm.

-

-

Quantification:

-

Generate a calibration curve using standard solutions of tryptamine.

-

Quantify the amount of tryptamine produced in each reaction by comparing the peak area to the calibration curve.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) at each substrate concentration.

-

Plot V versus substrate concentration [S] and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

-

References

- 1. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 2. Enhanced bioproduction of anticancer precursor vindoline by yeast cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purification and properties of strictosidine synthetase (an enzyme condensing tryptamine and secologanin) from Catharanthus roseus cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 10. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 11. Frontiers | Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata [frontiersin.org]

- 12. Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Strictosidine synthase from Catharanthus roseus: purification and characterization of multiple forms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Efficient production of vindoline from tabersonine by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity and Electronic Properties of the Indole Nucleus for Drug Discovery Professionals

Abstract: The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry. Recognized as a "privileged scaffold," its presence is ubiquitous in natural products, pharmaceuticals, and agrochemicals.[1][2][3] This guide provides an in-depth technical examination of the core electronic properties and chemical reactivity of the indole ring system, tailored for researchers, scientists, and drug development professionals. We present a consolidated summary of key quantitative data, detailed experimental protocols for seminal reactions, and visual diagrams of reaction mechanisms and biological signaling pathways to facilitate a comprehensive understanding of this versatile pharmacophore.

Electronic Properties of the Indole Nucleus

The chemical behavior of indole is a direct consequence of its electronic structure. It is a planar, 10 π-electron aromatic system, conforming to Hückel's rule, which results from the fusion of a benzene ring with a pyrrole ring.[4] The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, rendering the molecule electron-rich, or "π-excessive".[4] This electronic nature is the primary determinant of its reactivity, particularly its propensity to undergo electrophilic substitution.

Acidity and Basicity

Unlike many amines, indole is a very weak base. The delocalization of the nitrogen lone pair into the aromatic system makes it unavailable for protonation. Strong acids, however, can protonate indole, with the reaction occurring preferentially at the C3 position, not the nitrogen atom, due to the enamine-like reactivity of the pyrrole moiety.[5][6] The resulting 3H-indolium cation is more stable because it preserves the aromaticity of the benzene ring.[4]

Conversely, the N-H proton is weakly acidic and can be removed by strong bases like sodium hydride (NaH) or n-butyl lithium (BuLi).[5][7] The acidity is significantly influenced by the solvent.

| Property | Value | Conditions |

| pKa (of C3-protonated form) | -3.6 | In aqueous solution |

| pKa (of N-H proton) | ~17 | In DMSO |

| pKa (of N-H proton) | 32.78 | In Acetonitrile (MeCN) |

| Caption: Key physicochemical properties of the indole nucleus.[5][6][7][8] |

Frontier Molecular Orbitals (HOMO/LUMO)

The reactivity and electronic transitions of indole are governed by its Frontier Molecular Orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies determine its behavior as an electron donor and acceptor, respectively. The HOMO-LUMO energy gap is indicative of the molecule's kinetic stability and the energy required for electronic excitation. Substituents on the indole ring can significantly modulate these energy levels.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Indole | ~ -5.4 to -5.8 | ~ -3.0 to -3.5 | ~ 1.9 to 2.5 |

| Tryptophan | Lower than Indole | Higher than Indole | Smaller than Indole |

| Serotonin | Higher than Indole | Lower than Indole | Smaller than Indole |

| Caption: Representative Frontier Molecular Orbital energy values for indole and key derivatives, derived from computational and electrochemical studies.[9][10] |

Chemical Reactivity and Key Transformations

The indole nucleus's π-excessive character dominates its chemical reactivity, making it highly susceptible to electrophilic attack.

Electrophilic Aromatic Substitution (EAS)

EAS is the hallmark reaction of indole. The C3 position of the pyrrole ring is the most reactive site, estimated to be over 10¹³ times more reactive than a position on benzene.[5] This pronounced regioselectivity is due to the superior stability of the carbocation intermediate formed upon attack at C3, where the positive charge can be delocalized onto the nitrogen atom without disrupting the benzene ring's aromaticity.[4] If the C3 position is occupied, electrophilic attack typically occurs at C2, and if both C2 and C3 are blocked, substitution may occur on the benzene ring, often at C6.[4]

Caption: Stability of Intermediates in Indole Electrophilic Substitution.

This reaction introduces a formyl (-CHO) group at the C3 position and is a fundamental method for producing indole-3-carboxaldehyde, a versatile synthetic intermediate.[11][12]

-

Experimental Protocol:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool phosphorus oxychloride (POCl₃, 1.1 eq) in a dry solvent such as dimethylformamide (DMF, 5 eq) to 0-5 °C in an ice-salt bath.

-

Vilsmeier Reagent Formation: The mixture is stirred for 30 minutes to allow for the formation of the Vilsmeier reagent (chloroiminium salt).

-

Indole Addition: A solution of indole (1.0 eq) in DMF is added dropwise to the cooled Vilsmeier reagent solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, then heated to 40 °C for an additional 30 minutes. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is poured onto crushed ice, followed by the addition of a 30% sodium hydroxide solution until the mixture is alkaline (pH > 9).

-

Isolation: The resulting precipitate (indole-3-carboxaldehyde) is collected by filtration, washed thoroughly with cold water, and dried. It can be further purified by recrystallization from aqueous ethanol.

-

The Mannich reaction on indole provides a straightforward route to 3-aminomethylindoles. The most common example is the synthesis of gramine from indole, formaldehyde, and dimethylamine.[5][11]

-

Experimental Protocol:

-

Reagent Preparation: A solution of dimethylamine (40% aqueous solution, 1.2 eq) is cooled in an ice bath. Acetic acid (1.5 eq) is added slowly, followed by the addition of formaldehyde (37% aqueous solution, 1.1 eq).

-

Reaction Mixture: The cooled solution is then added to a solution of indole (1.0 eq) in a suitable solvent like dioxane.

-

Reaction: The mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC.

-

Work-up: The reaction mixture is made alkaline by the addition of a cold sodium hydroxide solution.

-

Isolation: The precipitated product (gramine) is collected by filtration, washed with cold water, and dried. Recrystallization from acetone or ethanol yields the pure product.

-

Reactivity of the N-H Bond and Metallated Indoles

The N-H proton's acidity allows for deprotonation by strong bases to form an indolyl anion.[5] The subsequent reactivity of this anion with electrophiles is highly dependent on the nature of the metal counter-ion.

-

Ionic Salts (Na⁺, K⁺): Formed with bases like NaH or KH, these salts favor reaction at the nitrogen atom (N-alkylation or N-acylation), particularly with hard electrophiles.[4]

-

Covalent Complexes (MgX, ZnX): Indole Grignard reagents or zinc complexes exhibit more covalent character. In these cases, the reaction with electrophiles occurs preferentially at the C3 position.[5]

Caption: Regioselectivity of Metallated Indole Alkylation.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has greatly expanded the toolkit for modifying the indole nucleus beyond classical methods. Transition-metal-catalyzed cross-coupling reactions are indispensable for forming C-C and C-N bonds, enabling the synthesis of complex indole derivatives.[13] Methods like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination are routinely applied.[14] More recently, direct C-H activation/functionalization has emerged as a powerful, atom-economical strategy to modify specific positions on the indole ring that are otherwise difficult to access.[15][16][17]

Caption: General Workflow for Transition-Metal-Catalyzed Indole Functionalization.

-

Experimental Protocol (Larock Indole Synthesis):

-

Setup: To an oven-dried reaction vessel is added N-substituted-2-iodoaniline (1.0 eq), a terminal alkyne (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Anhydrous solvent (e.g., DMF or toluene) is added under an inert atmosphere (Nitrogen or Argon).

-

Reaction: The mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired substituted indole.

-

The Indole Nucleus in Biological Signaling

The indole scaffold is not just a synthetic building block but is also central to biological communication.

-

Bacterial Signaling: In various bacterial species, indole itself acts as an intercellular signal molecule that regulates processes critical for survival and pathogenicity, including biofilm formation, plasmid stability, drug resistance, and virulence.[5][18]

-

Mammalian Biology: Indole derivatives are fundamental to mammalian physiology. Tryptophan is an essential amino acid, and its metabolites, the neurotransmitter serotonin and the hormone melatonin, are vital for regulating mood, sleep, and circadian rhythms.[5][19]

-

Cancer Signaling Pathways: Compounds derived from dietary sources, such as indole-3-carbinol (I3C) from cruciferous vegetables, and its in-vivo dimeric product, 3,3'-diindolylmethane (DIM), have been shown to be potent modulators of critical cancer-related signaling pathways. A key target is the PI3K/Akt/mTOR pathway, which is often deregulated in cancer to promote cell survival, proliferation, and resistance to therapy. I3C and DIM can inhibit this pathway, leading to anti-cancer effects.[20]

Caption: Inhibition of PI3K/Akt/mTOR/NF-κB Pathway by I3C/DIM.

Conclusion

The indole nucleus possesses a rich and multifaceted chemistry, driven by its inherent electronic properties. Its high reactivity towards electrophiles, coupled with the ability to undergo modern metal-catalyzed transformations, provides a robust platform for the synthesis of structurally diverse molecules. This chemical versatility, combined with its proven role as a "privileged scaffold" that can interact with a wide range of biological targets, ensures that the indole core will remain a cornerstone of drug discovery and development for the foreseeable future. A thorough understanding of its reactivity and electronic characteristics is therefore essential for any scientist working to harness its therapeutic potential.

References

- 1. ijpsr.info [ijpsr.info]

- 2. From Nature to Drug Discovery: The Indole Scaffold as a ‘Pr...: Ingenta Connect [ingentaconnect.com]

- 3. From nature to drug discovery: the indole scaffold as a 'privileged structure' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Indole - Wikipedia [en.wikipedia.org]

- 6. safrole.com [safrole.com]

- 7. indole acidity [quimicaorganica.org]

- 8. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Electrophilic substitution at the indole [quimicaorganica.org]

- 12. [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]

- 15. bioengineer.org [bioengineer.org]

- 16. news-medical.net [news-medical.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational and Theoretical Insights into 1H-Indol-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indol-3-ol, also known as indoxyl, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery.[1][2] As a member of the hydroxyindole class, it consists of a 1H-indole scaffold substituted with a hydroxyl group at the 3-position.[3] This seemingly simple molecule presents a fascinating case for computational and theoretical chemists due to its chemical reactivity, tautomeric nature, and its role as a precursor in the synthesis of various biologically active molecules, including the dye indigo.[4][5] This technical guide provides an in-depth analysis of the computational and theoretical studies of this compound, offering valuable insights for researchers in drug development and related scientific fields.

Molecular Structure and Properties

This compound is characterized by the chemical formula C₈H₇NO.[4] Its structure features a bicyclic system comprising a benzene ring fused to a pyrrole ring, with a hydroxyl group attached to the C3 position of the pyrrole ring. This structure is isomeric with oxindole.[4]

Physicochemical Properties

Computational and experimental studies have determined several key physicochemical properties of this compound, which are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | [3][6] |

| Molecular Weight | 133.15 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Melting Point | 85-87 °C | [6] |

| Boiling Point | 343.2 ± 15.0 °C at 760 mmHg | [6] |

| Density | 1.3 ± 0.1 g/cm³ | [6] |

| pKa | 10.46 | [5] |

| LogP | 1.41 | [6] |

Spectral Data

Spectroscopic techniques, often complemented by computational predictions, are essential for the structural elucidation and characterization of this compound.

| Spectral Data Type | Key Features | Source |

| ¹H NMR (600 MHz, H₂O) | Shifts [ppm]: 7.51, 7.30, 7.27, 7.16 | [3] |

| Mass Spectrometry (GC-MS) | m/z peaks: 277.0, 163.0, 278.0, 134.0, 77.0 | [3] |

Tautomerism: A Key Computational Challenge

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (indolin-3-one).[5] The keto tautomer is generally the predominant form.[5] This equilibrium has significant implications for its reactivity and potential biological activity, making it a key area of investigation for computational studies.

Density Functional Theory (DFT) calculations are widely employed to study the thermodynamics and kinetics of this tautomerization process. These studies help in understanding the relative stabilities of the tautomers and the energy barriers for their interconversion.

Caption: Tautomeric equilibrium of this compound.

Computational Methodologies

The theoretical investigation of this compound and its derivatives heavily relies on quantum chemical methods, particularly Density Functional Theory (DFT).[1] These computational approaches provide valuable insights into the molecule's electronic structure, geometry, and reactivity.

Density Functional Theory (DFT)

DFT calculations are instrumental in:

-

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule, including bond lengths and angles. These calculated geometries often show excellent agreement with experimental data from X-ray crystallography.[1]

-

Vibrational Analysis: Predicting infrared (IR) and Raman spectra, which can be compared with experimental spectra for structural validation.

-

Electronic Properties: Calculating properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges to understand reactivity and potential interaction sites.

-

Reaction Mechanisms: Elucidating the pathways and transition states of chemical reactions involving this compound.

A typical computational workflow for studying this compound using DFT is outlined below.

Caption: A generalized workflow for DFT studies of this compound.

Experimental Protocols for Characterization

Computational results are most powerful when validated by experimental data. The following are generalized protocols for key experiments used to characterize this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules like this compound derivatives.[1]

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the synthesized and purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 or 600 MHz).

-

Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection and Analysis: Detect the ions and generate a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Synthesis and Reactivity

Computational studies can also guide the synthesis of this compound and predict its reactivity. The nucleophilic character of the C-3 position of the indole ring is a key factor in many synthetic strategies.[1]

A common synthetic route is the Heumann indigo synthesis, which starts from anthranilic acid.[4]

References

- 1. This compound | 480-93-3 | Benchchem [benchchem.com]

- 2. Showing Compound Indoxyl (FDB023310) - FooDB [foodb.ca]

- 3. Indoxyl | C8H7NO | CID 50591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indoxyl - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Indoxyl_Chemicalbook [chemicalbook.com]

- 6. indoxyl | CAS#:480-93-3 | Chemsrc [chemsrc.com]

1H-Indol-3-ol: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2][3] Among the various indole derivatives, 1H-Indol-3-ol, also known as indoxyl, and its stable tautomeric form, 3-hydroxy-2-oxindole, have emerged as a particularly promising core structure for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound scaffold, its synthesis, and its diverse pharmacological applications, with a focus on its potential in anticancer, neuroprotective, and anti-inflammatory drug discovery.

The this compound Scaffold: Structure and Properties

This compound exists in a tautomeric equilibrium with the more stable keto form, 2-oxindole. The 3-hydroxy-2-oxindole scaffold, featuring a hydroxyl group at the C3 position, is a key structural motif found in numerous natural products and synthetic compounds with significant biological activities.[4][5] This hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. Furthermore, the C3 position is a stereocenter, allowing for the synthesis of chiral molecules with potentially distinct biological profiles.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold, particularly the 3-hydroxy-2-oxindole core, has been extensively explored. A common and efficient method involves the reaction of isatins with various nucleophiles.

General Synthesis of 3-Indolyl-3-hydroxy Oxindole Derivatives

A widely adopted, environmentally friendly approach for the synthesis of 3-indolyl-3-hydroxy oxindole derivatives involves the direct reaction of isatins with indoles in an aqueous medium, often catalyzed by a mild base like diethanolamine.[6]

Experimental Protocol: Synthesis of 3-Indolyl-3-hydroxy Oxindole Derivatives [6]

-

Reaction Setup: In a round-bottom flask, dissolve the substituted isatin (1 mmol) and the corresponding indole (1 mmol) in water.

-

Catalyst Addition: Add diethanolamine (as a catalyst) to the mixture.

-

Reaction Condition: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the solid product is typically collected by filtration. The crude product can be further purified by recrystallization or column chromatography to yield the desired 3-indolyl-3-hydroxy oxindole derivative.

Pharmacological Applications

The this compound scaffold and its derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Derivatives of 3-hydroxy-2-oxindole have shown significant potential as anticancer agents.[2][6][7] Their mechanism of action often involves the induction of apoptosis in cancer cells.

Quantitative Data: Anticancer Activity of 3-Indolyl-3-hydroxy Oxindole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| VI | Human leukemia (U937) | 4.33 | [2] |

| VI | Breast cancer (MCF-7) | 5.03 | [2] |

| 3u | Rhizoctonia solani (Antifungal) | EC50 = 3.44 mg/L | [5] |

| 3t, 3u, 3v, 3w | Various plant pathogenic fungi | Good to excellent | [5] |

| 9a, 9b | Various cancer cell lines | < 10 | [8] |

Experimental Protocol: MTT Assay for Cell Viability [1]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 3-hydroxy-2-oxindole derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control.

Signaling Pathway: Apoptosis Induction

Many 3-hydroxy-2-oxindole derivatives exert their anticancer effects by inducing apoptosis. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cellular ferroptosis inhibition assay [bio-protocol.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of 3-substituted-2-oxindole hybrid derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel oxindole-based RTK inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of the Indole Nucleus: A Technical Guide to its History, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of organic chemistry and drug discovery. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its remarkable versatility and biological importance. From the deep blue of indigo dye to the complex neurotransmission modulated by serotonin and the regulation of plant growth by auxins, the indole nucleus has captivated chemists and biologists for over a century and a half. This technical guide provides an in-depth exploration of the history of indole chemistry, a detailed examination of its seminal synthetic methodologies, and an overview of its critical role in biological signaling pathways.

A Historical Journey: From Ancient Dyes to Modern Medicine

The story of indole is inextricably linked to the vibrant history of indigo, one of the world's oldest and most valued natural dyes.

-

Ancient Origins : Evidence of indigo dye, derived from plants of the Indigofera genus, dates back over 6,000 years in Peru.[1] For centuries, the extraction and use of indigo was a complex and often secretive craft.[2]

-

The Dawn of Indole Chemistry (1866) : The journey into the chemical nature of indole began with the work of the renowned German chemist Adolf von Baeyer. In 1866, through the zinc dust reduction of oxindole, which was in turn derived from the oxidative degradation of indigo, Baeyer first isolated the parent heterocycle.[3][4] He aptly named it "indole," a portmanteau of "indigo" and "oleum" (oil), reflecting its origin.[5]

-

Structure Elucidation (1869) : Just three years after its isolation, Baeyer proposed the correct bicyclic structure of indole, a fusion of a benzene and a pyrrole ring, a structure that remains unchanged to this day.[4][6]

-

The Rise of Synthetic Indigo : Baeyer's groundbreaking work continued with the first synthesis of indigo in 1878, followed by a more practical route in 1880.[1] These early syntheses, though not commercially viable, paved the way for the industrial production of synthetic indigo by BASF in 1897, which rapidly supplanted the natural dye industry.[7]

-

Expansion into Biology and Medicine (Early 20th Century) : The significance of the indole nucleus expanded dramatically with the discovery of its presence in crucial biological molecules.

-

Tryptophan (1901) : The essential amino acid tryptophan was isolated from casein by Frederick Gowland Hopkins and Sydney W. Cole.[8][9] Its structure, containing the indole core, was elucidated in the following years.[10]

-

Auxin (Indole-3-Acetic Acid) : The discovery of auxin, the primary plant growth hormone, as indole-3-acetic acid (IAA) in the 1930s revolutionized plant biology.[11][12]

-

Serotonin (5-Hydroxytryptamine) : Isolated from blood serum in the late 1940s, the neurotransmitter serotonin was identified as 5-hydroxytryptamine, another vital indole derivative.[13][14]

-

-

The Pharmaceutical Era : The mid-20th century saw the emergence of indole-based pharmaceuticals. The development of the non-steroidal anti-inflammatory drug (NSAID) indomethacin in 1963 marked a significant milestone, showcasing the therapeutic potential of synthetic indole derivatives.[15][16]

Core Synthetic Methodologies: A Practical Guide

The construction of the indole ring system has been the subject of intense research, leading to the development of numerous named reactions. This section provides an overview and detailed experimental protocols for the most historically significant and enduring of these methods.

The Fischer Indole Synthesis (1883)

Discovered by Emil Fischer, this is arguably the most widely used method for indole synthesis.[17][18] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[19]

Experimental Protocol: Synthesis of 2-Methylindole

This procedure is adapted from Organic Syntheses, Coll. Vol. 3, p.601 (1955); Vol. 22, p.94 (1942).

-

Materials :

-

Phenylhydrazine (freshly distilled, 10.8 g, 0.1 mol)

-

Acetone (5.8 g, 0.1 mol)

-

Glacial Acetic Acid (50 mL)

-

Concentrated Sulfuric Acid (5 mL)

-

-

Procedure :

-

In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve phenylhydrazine in glacial acetic acid.

-

Cool the flask in an ice bath and slowly add the acetone from the dropping funnel with stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 1 hour to ensure the formation of the phenylhydrazone.

-

Slowly and carefully add the concentrated sulfuric acid to the reaction mixture. The mixture will become warm.

-

Heat the reaction mixture to reflux for 30 minutes.

-

Allow the mixture to cool to room temperature and then pour it into 500 mL of cold water.

-

The crude 2-methylindole will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

For purification, the crude product can be recrystallized from a mixture of ethanol and water. The pure 2-methylindole is obtained as white plates.

-

-

Yield : Typical yields for this procedure are in the range of 80-85%.

The Bischler-Möhlau Indole Synthesis (1882)

Developed by August Bischler and Richard Möhlau, this method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine.[20][21]

Experimental Protocol: Synthesis of 2-Phenylindole

This procedure is adapted from Organic Syntheses, Coll. Vol. 1, p.460 (1941); Vol. 6, p.82 (1926).

-

Materials :

-

α-Bromoacetophenone (phenacyl bromide) (19.9 g, 0.1 mol)

-

Aniline (freshly distilled, 37.2 g, 0.4 mol)

-

-

Procedure :

-

In a 250 mL round-bottom flask fitted with a reflux condenser, mix the α-bromoacetophenone and aniline.

-

Heat the mixture in an oil bath at 180-190 °C for 1 hour.

-

Allow the reaction mixture to cool slightly and then pour it into a beaker containing 200 mL of 10% hydrochloric acid. This will precipitate the crude product and dissolve the excess aniline.

-

Stir the mixture vigorously and then collect the solid product by vacuum filtration.

-

Wash the crude product with water and then with a small amount of cold ethanol.

-

The crude 2-phenylindole can be purified by recrystallization from ethanol to yield colorless needles.

-

-

Yield : Yields can be variable but are often in the range of 60-70%.[19] Microwave-assisted, solvent-free variations of this reaction have been reported with yields of 52-75%.[19]

The Reissert Indole Synthesis (1897)

The Reissert synthesis provides a route to indoles from o-nitrotoluenes and diethyl oxalate.[22]

Experimental Protocol: Synthesis of Indole-2-carboxylic Acid

This protocol is a generalized representation of the Reissert synthesis.

-

Materials :

-

o-Nitrotoluene (13.7 g, 0.1 mol)

-

Diethyl oxalate (14.6 g, 0.1 mol)

-

Potassium ethoxide (prepared from 3.9 g of potassium in 100 mL of absolute ethanol)

-

Zinc dust (20 g)

-

Glacial Acetic Acid (100 mL)

-

-

Procedure :

-

Condensation : In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add the solution of potassium ethoxide in ethanol. Slowly add a mixture of o-nitrotoluene and diethyl oxalate from the dropping funnel. After the addition, reflux the mixture for 2 hours. Cool the reaction and pour it into a mixture of ice and hydrochloric acid to precipitate the ethyl o-nitrophenylpyruvate.

-

Reductive Cyclization : To a suspension of the crude ethyl o-nitrophenylpyruvate in glacial acetic acid, add zinc dust portion-wise with stirring. The reaction is exothermic and may require cooling. After the addition is complete, heat the mixture on a steam bath for 1 hour.

-

Work-up : Pour the hot mixture into a large volume of water. The indole-2-carboxylic acid will precipitate. Collect the solid by filtration, wash with water, and dry. The product can be purified by recrystallization from aqueous ethanol.

-

-

Yield : The overall yield for this multi-step process can vary significantly depending on the substrate and reaction conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for indole and some of its important derivatives.

Table 1: Spectroscopic Data for Key Indole Compounds

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Absorptions (cm-1) | MS (m/z) |

| Indole | 7.09 (t, 1H), 7.16 (t, 1H), 7.64 (d, 1H), 7.54 (d, 1H), 6.51 (t, 1H), 7.21 (m, 1H), 8.15 (br s, 1H, NH) | 102.1, 111.1, 119.8, 120.8, 121.9, 124.3, 127.9, 135.7 | 3400 (N-H stretch), 1455, 740 (C-H bending) | 117 (M+) |

| Tryptophan | 3.2-3.4 (m, 2H, β-CH2), 4.0 (t, 1H, α-CH), 7.0-7.2 (m, 2H, Ar-H), 7.25 (s, 1H, C2-H), 7.5 (d, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 8.2 (br s, NH2), 11.0 (br s, indole NH) (in DMSO-d6) | 27.5 (β-C), 55.5 (α-C), 109.5 (C3), 111.5 (C7), 118.5 (C5), 118.8 (C4), 121.2 (C6), 124.0 (C2), 127.5 (C3a), 136.3 (C7a), 172.5 (C=O) (in D2O)[23] | 3400 (N-H), 3000-2500 (O-H, N-H), 1660 (C=O) | 204 (M+) |

| Serotonin | 2.9-3.2 (m, 4H, ethylamine CH2), 6.8-7.3 (m, 3H, Ar-H), 8.1 (br s, NH2), 10.8 (br s, indole NH), 8.7 (s, OH) (as HCl salt) | 22.5 (β-C), 39.8 (α-C), 102.5 (C3), 111.8 (C7), 112.0 (C4), 112.2 (C6), 123.5 (C2), 128.0 (C3a), 131.0 (C7a), 150.5 (C5-O) | 3350 (O-H), 3280 (N-H), 1620, 1460 | 176 (M+) |

| Indole-3-acetic acid | 3.65 (s, 2H, CH2), 7.0-7.2 (m, 2H, Ar-H), 7.23 (s, 1H, C2-H), 7.37 (d, 1H, Ar-H), 7.50 (d, 1H, Ar-H), 10.9 (br s, indole NH), 12.2 (br s, COOH) (in DMSO-d6) | 31.0 (CH2), 107.6 (C3), 111.3 (C7), 118.4 (C5), 118.5 (C4), 120.9 (C6), 123.9 (C2), 127.2 (C3a), 136.1 (C7a), 173.1 (C=O) (in DMSO-d6)[11] | 3400 (N-H), 3200-2500 (O-H), 1700 (C=O) | 175 (M+) |

Table 2: Comparative Yields of Selected Indole Syntheses

| Target Indole | Synthesis Method | Starting Materials | Conditions | Yield (%) | Reference |

| 2-Phenylindole | Bischler-Möhlau | α-Bromoacetophenone, Aniline | 180-190 °C, neat | 72-80 | Organic Syntheses[15] |

| 2-Phenylindole | Bischler-Möhlau (Microwave) | α-Bromoacetophenone, Aniline | Microwave, 600W, 1 min, solvent-free | 75 | Sciforum[19] |

| 2,3,3-Trimethyl-5-nitroindolenine | Fischer | p-Nitrophenylhydrazine, Isopropyl methyl ketone | Acetic acid/HCl, reflux 4h | 30 | Molecules |

| Tetrahydrocarbazole | Fischer | Phenylhydrazine, Cyclohexanone | Acetic acid/isopropanol, 200°C, 75 bar, flow reactor | 96 | Molecules |

Indole in Biological Signaling: Key Pathways

The indole motif is at the heart of signaling molecules that regulate fundamental processes in both animals and plants.

The Serotonin (5-HT) Signaling Pathway

Serotonin exerts its diverse effects by binding to a large family of 5-HT receptors, most of which are G-protein coupled receptors (GPCRs). These receptors are classified into seven families (5-HT1 to 5-HT7).

-

5-HT1 Receptor Family : These receptors are coupled to Gi/Go proteins. Upon serotonin binding, the activated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).

-

5-HT2 Receptor Family : These receptors are coupled to Gq/G11 proteins. Activation of these receptors stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).

-

Other 5-HT Receptors : The 5-HT4, 5-HT6, and 5-HT7 receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in cAMP. The 5-HT3 receptor is unique as it is a ligand-gated ion channel that, upon binding serotonin, allows the influx of cations, leading to neuronal depolarization.

Caption: Simplified Serotonin Signaling Pathways.

The Auxin (IAA) Signaling Pathway

Auxin's primary mode of action is to regulate gene expression through a sophisticated degradation-based mechanism.

-

Perception : In the presence of auxin, the hormone acts as a "molecular glue" to promote the interaction between its co-receptors, the TIR1/AFB family of F-box proteins, and a family of transcriptional repressors called Aux/IAA proteins.

-

Ubiquitination and Degradation : The TIR1/AFB proteins are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The auxin-induced interaction leads to the ubiquitination of the Aux/IAA proteins.

-

De-repression of Transcription : The ubiquitinated Aux/IAA proteins are then targeted for degradation by the 26S proteasome.

-

Gene Activation : The degradation of the Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, leading to their expression and subsequent physiological responses, such as cell elongation.

Caption: The Auxin (IAA) Signaling Pathway.

Strategic Selection of an Indole Synthesis

Choosing the appropriate synthetic route to a target indole is a critical decision in any research or development program. The choice depends heavily on the desired substitution pattern and the availability of starting materials.

Caption: Logic for Selecting an Indole Synthesis Method.

Conclusion

From its humble beginnings in the vats of indigo dyers to its current status as a privileged scaffold in medicinal chemistry, the indole nucleus has had a profound impact on science and technology. The classical syntheses developed by pioneers like Fischer, Bischler, and Reissert remain relevant today, albeit with numerous modern refinements. The discovery of indole-containing signaling molecules such as serotonin and auxin has opened up vast fields of biological inquiry and provided numerous targets for therapeutic intervention. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological roles of indoles is not merely an academic exercise but a practical necessity for the innovation of new medicines and technologies. The enduring legacy of the indole core ensures its continued prominence in the landscape of scientific discovery for the foreseeable future.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemijournal.com [chemijournal.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. INDOLE-3-ACETIC ACID HYDRAZIDE(5448-47-5) 1H NMR spectrum [chemicalbook.com]

- 7. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]

- 8. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors | Related Topics [scispace.com]

- 9. Preparation of 2-phenylindole | PDF [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Serotonin hydrochloride (153-98-0) 1H NMR spectrum [chemicalbook.com]

- 15. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]

- 17. sciforum.net [sciforum.net]

- 18. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 21. bmse000050 L-Tryptophan at BMRB [bmrb.io]

- 22. spectrabase.com [spectrabase.com]

- 23. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]

Keto-Enol Tautomerism in Indole-3-Pyruvic Acid: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the structural dynamics, analytical methodologies, and biological significance of Indole-3-Pyruvic Acid tautomers.

Introduction

Indole-3-pyruvic acid (IPyA), a key intermediate in the biosynthesis of the plant hormone auxin (indole-3-acetic acid, IAA) and a metabolite in microbial and mammalian systems, exhibits keto-enol tautomerism.[1][2] This phenomenon, where the molecule exists as two or more interconvertible isomers, the keto and enol forms, has profound implications for its chemical reactivity, biological activity, and stability. For researchers, scientists, and drug development professionals, a thorough understanding of the tautomeric equilibrium of IPyA is critical for accurate quantification, elucidation of its physiological roles, and the development of potential therapeutics. This technical guide provides a comprehensive overview of the keto-enol tautomerism of IPyA, including quantitative data, detailed experimental protocols, and the biological pathways it influences.

The Fundamentals of Indole-3-Pyruvic Acid Tautomerism